molecular formula C18H23FN2O2S B2737484 N-(3-(4-(dimethylamino)phenyl)propyl)-1-(2-fluorophenyl)methanesulfonamide CAS No. 954066-04-7

N-(3-(4-(dimethylamino)phenyl)propyl)-1-(2-fluorophenyl)methanesulfonamide

Cat. No.: B2737484
CAS No.: 954066-04-7
M. Wt: 350.45
InChI Key: DLVFTHJSYNAXEI-UHFFFAOYSA-N
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Description

N-(3-(4-(dimethylamino)phenyl)propyl)-1-(2-fluorophenyl)methanesulfonamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a dimethylamino group, a fluorophenyl group, and a methanesulfonamide group, which contribute to its distinctive properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-(4-(dimethylamino)phenyl)propyl)-1-(2-fluorophenyl)methanesulfonamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Intermediate: The initial step involves the reaction of 4-(dimethylamino)benzaldehyde with a suitable propylating agent to form the intermediate 3-(4-(dimethylamino)phenyl)propyl aldehyde.

    Coupling Reaction: The intermediate is then subjected to a coupling reaction with 2-fluorobenzene sulfonyl chloride in the presence of a base such as triethylamine. This step forms the desired this compound.

    Purification: The final product is purified using techniques such as recrystallization or column chromatography to obtain a high-purity compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and minimize costs. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification methods.

Chemical Reactions Analysis

Types of Reactions

N-(3-(4-(dimethylamino)phenyl)propyl)-1-(2-fluorophenyl)methanesulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the fluorophenyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products

    Oxidation: Formation of corresponding sulfoxides or sulfones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

N-(3-(4-(dimethylamino)phenyl)propyl)-1-(2-fluorophenyl)methanesulfonamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(3-(4-(dimethylamino)phenyl)propyl)-1-(2-fluorophenyl)methanesulfonamide involves its interaction with specific molecular targets. The dimethylamino group may facilitate binding to receptors or enzymes, while the fluorophenyl group can enhance the compound’s stability and bioavailability. The methanesulfonamide group may contribute to the compound’s solubility and reactivity.

Comparison with Similar Compounds

Similar Compounds

  • N-(3-(4-(dimethylamino)phenyl)propyl)-1-(2-chlorophenyl)methanesulfonamide
  • N-(3-(4-(dimethylamino)phenyl)propyl)-1-(2-bromophenyl)methanesulfonamide
  • N-(3-(4-(dimethylamino)phenyl)propyl)-1-(2-iodophenyl)methanesulfonamide

Uniqueness

N-(3-(4-(dimethylamino)phenyl)propyl)-1-(2-fluorophenyl)methanesulfonamide stands out due to the presence of the fluorophenyl group, which imparts unique electronic and steric properties. This makes it more stable and potentially more effective in certain applications compared to its chloro, bromo, and iodo analogs.

Properties

IUPAC Name

N-[3-[4-(dimethylamino)phenyl]propyl]-1-(2-fluorophenyl)methanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23FN2O2S/c1-21(2)17-11-9-15(10-12-17)6-5-13-20-24(22,23)14-16-7-3-4-8-18(16)19/h3-4,7-12,20H,5-6,13-14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DLVFTHJSYNAXEI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=C(C=C1)CCCNS(=O)(=O)CC2=CC=CC=C2F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23FN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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